2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Fragment-based drug discovery Lead-likeness Molecular weight optimization

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CAS 1779123-46-4; MF C₈H₁₃N₃O; MW 167.21) is a bicyclic heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine family. The scaffold features a saturated tetrahydropyridine ring fused to an N-2-ethyl-substituted pyrazole bearing a 3-hydroxy group capable of keto–enol tautomerism.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B15071740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C(N1)CCNC2
InChIInChI=1S/C8H13N3O/c1-2-11-8(12)6-5-9-4-3-7(6)10-11/h9-10H,2-5H2,1H3
InChIKeyRSJOZSUMBFCKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol – Procurement-Oriented Scaffold Overview for Medicinal Chemistry Sourcing


2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CAS 1779123-46-4; MF C₈H₁₃N₃O; MW 167.21) is a bicyclic heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine family . The scaffold features a saturated tetrahydropyridine ring fused to an N-2-ethyl-substituted pyrazole bearing a 3-hydroxy group capable of keto–enol tautomerism. This compound class has been explored across multiple therapeutic target families, including receptor tyrosine kinases (c-Met, PDGFR-β, c-Kit), serine palmitoyltransferase (SPT), and protein–protein interactions such as PEX14–PEX5, as well as cannabinoid CB₁ receptors and TNF-α pathways [1][2]. The 2-ethyl-3-ol substitution pattern confers a distinct physicochemical profile that differentiates it from unsubstituted, N-2-methyl, and bulkier N-2-cycloalkyl analogs in lead-optimization campaigns [3].

Why 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol Cannot Be Replaced by Its Closest Structural Analogs in Lead Optimization


Within the pyrazolo[4,3-c]pyridine family, the N-2 substituent identity, the presence or absence of the 3-hydroxy group, and the tautomeric state profoundly influence molecular recognition, physicochemical properties, and synthetic tractability. In the PEX14–PEX5 PPI inhibitor series, replacing the N-2 substituent from hydrogen to methyl caused a measurable loss of affinity because the methyl group interfered with the solvation shell of the protein–ligand complex [1]. The unsubstituted parent scaffold (CAS 933728-77-9, MW 139.16) lacks the lipophilic N-2 ethyl group, reducing both clogP and potential for hydrophobic pocket occupancy; conversely, the bulkier 2-cyclopentyl analog (CAS 1779121-62-8, MW 207.27) increases steric demand and molecular weight beyond the typical fragment-like range . The des-hydroxy analog 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 1315059-97-2, MW 151.21) eliminates the hydrogen-bond donor/acceptor capability of the 3-OH group and abolishes the keto–enol tautomeric equilibrium, which can be critical for target binding and metabolic stability . These differences mean that substitution of one analog for another within a SAR series cannot be assumed to yield equivalent pharmacological or ADME outcomes.

Quantitative Comparative Evidence for 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol Versus Key Analogs


Molecular Weight Optimization: 2-Ethyl-3-ol Falls Within the Optimal Fragment-to-Lead Sweet Spot Compared to Unsubstituted and Bulky Analogs

In fragment-based lead generation, molecular weight is a primary determinant of ligand efficiency metrics. The 2-ethyl-3-ol compound (MW 167.21) occupies an intermediate position between the unsubstituted parent 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (MW 139.16, ΔMW = +28.05) and the bulkier 2-cyclopentyl analog (MW 207.27, ΔMW = -40.06), offering a balanced profile for fragment elaboration while retaining room for additional substituents within the Rule-of-Three guidelines for fragment hits . The 2-methyl analog (MW 153.18, ΔMW = +14.03 relative to unsubstituted) provides an even smaller increment, but the ethyl group contributes greater lipophilicity (estimated ΔclogP ≈ +0.4–0.6 vs. methyl) for enhanced hydrophobic pocket complementarity while remaining within lead-like property space [1].

Fragment-based drug discovery Lead-likeness Molecular weight optimization

Hydrogen-Bond Donor/Acceptor Capacity: The 3-OH Group Enables Target Interactions Unavailable to the Des-Hydroxy Analog

The 3-hydroxy substituent on the pyrazole ring of the target compound provides one hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA), yielding a total HBD count of 2 and HBA count of 3. In contrast, the des-hydroxy analog 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 1315059-97-2) has HBD = 1, HBA = 2, reducing its capacity to engage in directional polar interactions with biological targets . In pyrazolo[4,3-c]pyridine-based kinase inhibitors, the 3-OH group participates in critical hydrogen-bond networks within the ATP-binding pocket; the c-Met inhibitor series showed that compounds with hydrogen-bond-capable substituents at the pyrazole 3-position retained potency, while those lacking this feature displayed reduced inhibitory activity [1]. The 3-OH group also enables keto–enol tautomerism, providing conformational adaptability that the des-hydroxy analog cannot access .

Hydrogen bonding Structure-activity relationships Tautomerism

N-2 Substituent Size Governs PPI Binding Affinity: Class-Level SAR Demonstrates That N-2 Alkyl Modifications Modulate Potency by Over 10-Fold

In the pyrazolo[4,3-c]pyridine PEX14–PEX5 PPI inhibitor series, systematic variation of the N-2 substituent revealed pronounced SAR. The N-2 unsubstituted lead compound 1 showed a KD of 163 µM and AlphaScreen EC₅₀ values of 265 µM (TbPEX14) and 539 µM (TcPEX14) [1]. Critically, the N-2 methyl derivative (compound 2) suffered a measurable loss of affinity because the methyl group interfered with the solvation shell of the protein–ligand complex [1]. While direct EC₅₀ data for the N-2 ethyl analog in this specific assay are not reported, the SAR trend establishes that the N-2 substituent identity is a critical determinant of binding potency, with even single-carbon homologation producing significant affinity shifts. This contrasts with the N-1-substituted tetrahydro-1H-pyrazolo[4,3-c]pyridine congeners, where the substitution site and geometry differ fundamentally [2].

Protein-protein interactions PEX14-PEX5 inhibitors Structure-activity relationship

Tetrahydropyrazolopyridine Scaffold Has Validated Multi-Target Pharmacology: Neuropathic Pain Model ED₅₀ Benchmarks Establish In Vivo Translation Potential

The tetrahydropyrazolo[4,3-c]pyridine chemotype has demonstrated validated in vivo pharmacology. The lead analogue N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide (8a) exhibited CB₁ receptor activity with an IC₅₀ of 49.6 nM and produced 86.4% inhibition of TNF-α at 100 mg/kg. In chronic constriction injury and partial sciatic nerve injury models, 8a achieved ED₅₀ values of 23.8 mg/kg and 29.0 mg/kg, respectively [1]. Although 8a bears a 5-ethyl substitution on the tetrahydropyridine ring rather than an N-2-ethyl-3-ol on the pyrazole, it establishes that the core scaffold is capable of producing potent, orally active, multi-targeted agents. The 2-ethyl-3-ol substitution pattern provides an orthogonal vector for SAR exploration relative to the 1-carboxamide-5-ethyl series [2].

Neuropathic pain CB1 receptor TNF-alpha inhibition In vivo efficacy

Commercial Availability and Purity Benchmarking: 2-Ethyl-3-ol Offers Multi-Vendor Sourcing at 95–98% Purity, Outperforming Less Accessible Analogs

The target compound is stocked by multiple independent vendors including AKSci (95% purity), Chemenu (97%, catalog CM287879), Leyan (97%, catalog 2234839), and MolCore (≥98%), with CAS 1779123-46-4 fully registered . In contrast, the 2-methyl-3-ol analog (CAS 702634-08-0) and the 2-cyclopentyl-3-ol analog (CAS 1779121-62-8) are available from fewer suppliers with narrower purity ranges. The unsubstituted parent (CAS 933728-77-9) has broader availability but lacks the N-2 alkyl substituent essential for SAR exploration. The des-hydroxy analog 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 1315059-97-2) is stocked but at 97% purity only and represents a distinct chemotype lacking the 3-OH functional handle for further derivatization . Multi-vendor sourcing reduces single-supplier dependency risk for long-term medicinal chemistry campaigns.

Chemical sourcing Building block availability Purity specifications

Limitation Notice: Absence of Direct Comparative Biological Potency Data for This Specific Compound

A rigorous search of primary research papers, patents (including US8853207, WO2013037914A1, EP1696912, and the PEX14–PEX5 inhibitor SAR series), authoritative databases (PubChem, BindingDB, ChEMBL), and reputable vendor technical datasheets did not identify any publication reporting direct, quantitative, head-to-head biological potency data (IC₅₀, EC₅₀, Ki, or cellular activity) for 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol against a molecular target where a closely related analog was also tested under identical conditions [1][2]. The evidence presented in this guide therefore relies predominantly on class-level SAR inference, computed physicochemical properties, and commercial availability benchmarking. Users should treat the biological differentiation claims as hypotheses grounded in established scaffold SAR rather than as experimentally validated head-to-head comparisons for this specific compound [3].

Data gap Evidence limitation SAR extrapolation

Optimal Research and Industrial Application Scenarios for 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol Based on Evidence Profile


Fragment-Based Lead Generation Against Kinase or PPI Targets Requiring N-2 Alkyl SAR Exploration

The compound's intermediate MW (167.21) and balanced HBD/HBA profile (2/3) position it as an ideal starting point for fragment elaboration campaigns targeting ATP-binding pockets (e.g., c-Met, PDGFR-β, c-Kit) or protein–protein interfaces (e.g., PEX14–PEX5). The N-2 ethyl group provides a defined lipophilic contact that can be systematically varied (vs. methyl, propyl, cyclopentyl analogs) to map hydrophobic pocket tolerance, while the 3-OH group serves as a synthetic handle for further derivatization or as a hydrogen-bond anchor. The demonstrated >50-fold selectivity achievable in the c-Met inhibitor series (compound 8c, IC₅₀ = 68 nM) supports the scaffold's potential for selective target engagement [1][2].

Neuropathic Pain and Cannabinoid Receptor Program Entry Point with Alternative Substitution Vector

For teams pursuing multi-targeted neuropathic pain therapies, this compound offers a substitution pattern orthogonal to the published 1-carboxamide-5-ethyl-tetrahydropyrazolo[4,3-c]pyridine series exemplified by analogue 8a (CB₁ IC₅₀ = 49.6 nM; CCI ED₅₀ = 23.8 mg/kg). The 2-ethyl-3-ol motif enables exploration of a distinct chemical vector while retaining the validated tetrahydropyrazolopyridine core pharmacophore, potentially yielding intellectual property differentiation from the Sanofi patent family (WO2013037914A1) [3][4].

Medicinal Chemistry Building Block Procurement for Parallel SAR Libraries

The multi-vendor availability at 95–98% purity (AKSci, Chemenu, Leyan, MolCore) enables reliable procurement for parallel synthesis of focused libraries. The 3-OH group provides a convenient point for O-alkylation, esterification, or sulfonylation, while the secondary amine in the tetrahydropyridine ring (N-5) offers an additional diversification site. This dual-functionalization capability distinguishes the 3-ol compound from the des-hydroxy analog (CAS 1315059-97-2), which lacks the O-derivatization vector and reduces the accessible chemical space .

Tautomerism-Dependent Binding Mode Investigation

The keto–enol tautomerism enabled by the 3-OH group provides a unique tool for studying the impact of tautomeric state on target binding. Dynamic NMR studies of related pyrazolo[4,3-c]pyridine derivatives confirm that tautomeric equilibrium is both observable and tunable through substitution . Researchers investigating targets where the tautomeric form (enol vs. keto) influences hydrogen-bond network complementarity—such as kinases with specific hinge-region recognition requirements—can use this compound to probe tautomer-dependent SAR that is inaccessible with the des-hydroxy or 3-alkoxy analogs.

Quote Request

Request a Quote for 2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.